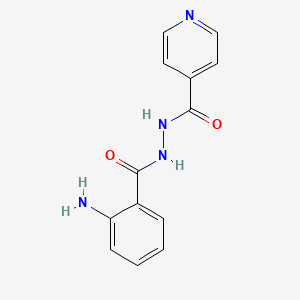
Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)- is a complex organic compound that features both hydrazine and pyridine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)- typically involves the reaction of hydrazine derivatives with o-aminobenzoyl chloride and 4-pyridinecarboxaldehyde. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different nitrogen oxides, while reduction could produce various hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved can vary depending on the specific application, but typically involve binding to active sites and altering biological activity.
Comparison with Similar Compounds
Similar Compounds
Hydrazine, 1-(o-aminobenzoyl)-2-(3-pyridyl)-: Similar structure but with a different position of the pyridine ring.
Hydrazine, 1-(o-aminobenzoyl)-2-(2-pyridyl)-: Another isomer with the pyridine ring in a different position.
Hydrazine, 1-(o-aminobenzoyl)-2-(5-pyridyl)-: Similar compound with the pyridine ring in the 5-position.
Uniqueness
Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)- is unique due to its specific structural arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable for certain applications where other isomers might not be as effective.
Properties
CAS No. |
30907-65-4 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N'-(2-aminobenzoyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H12N4O2/c14-11-4-2-1-3-10(11)13(19)17-16-12(18)9-5-7-15-8-6-9/h1-8H,14H2,(H,16,18)(H,17,19) |
InChI Key |
QAHRZMMOBGKLFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)
![6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163803.png)
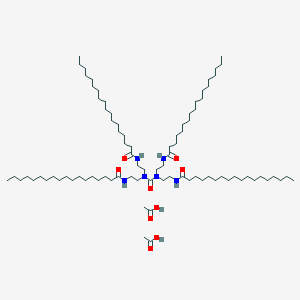
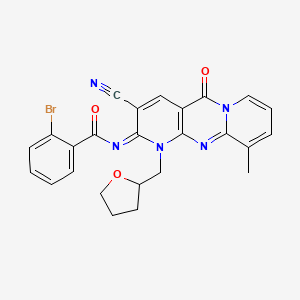
![3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B14163817.png)
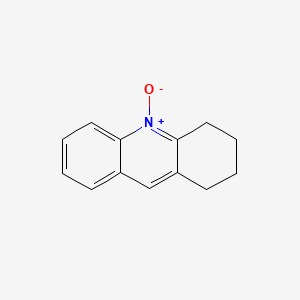
![N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline](/img/structure/B14163819.png)
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl-](/img/structure/B14163820.png)
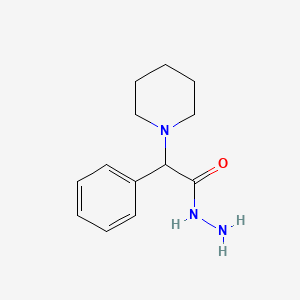
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
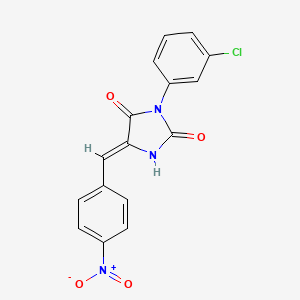
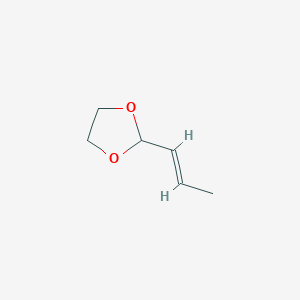
![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B14163867.png)
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
